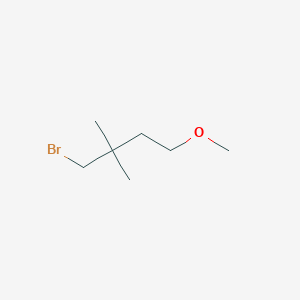
1-Bromo-4-methoxy-2,2-dimethylbutane
Descripción general
Descripción
1-Bromo-4-methoxy-2,2-dimethylbutane (1-Br-4-OMe-2,2-diMe-Bu) is an organic compound belonging to the family of branched alkanes. It is a colorless liquid with a boiling point of 157 °C and a melting point of -94 °C. It is a non-polar compound, which means it is insoluble in water but soluble in common organic solvents like ethanol and hexane. 1-Br-4-OMe-2,2-diMe-Bu has a wide range of applications in the scientific research field. It is used as a reagent for the synthesis of various compounds and as an intermediate for the production of drugs and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis of Intermediates for Anti-inflammatory Agents
Wei-Ming Xu and Hong-Qiang He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in creating non-steroidal anti-inflammatory drugs like nabumetone and naproxen. This research emphasizes the importance of methoxy and bromo substituents in synthesizing pharmaceutical intermediates, potentially implying the utility of "1-Bromo-4-methoxy-2,2-dimethylbutane" in similar contexts (Xu & He, 2010).
Photodynamic Therapy for Cancer Treatment
M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. The high singlet oxygen quantum yield of these compounds underscores the potential of bromo- and methoxy-substituted compounds in developing treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Furanones
Imen Beltaïef et al. (1997) outlined a synthesis method for 4-methoxycarbonyl-2(5H)-furanone, a chemical structure that suggests the potential use of methoxy- and bromo-substituted compounds in synthesizing furanones, which have applications in pharmaceuticals and agrochemicals (Beltaïef, Besbes, Amri, & Villieras, 1997).
Organoselenium and DMAP Co-catalysis
A. Verma et al. (2016) developed a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, highlighting the role of bromo-substituted compounds in synthesizing cyclic structures with potential applications in medicinal chemistry (Verma, Jana, Prasad, Yadav, & Kumar, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-4-methoxy-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXSUDUSJCFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2,2-dimethylbutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



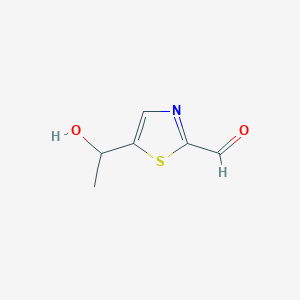
![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)

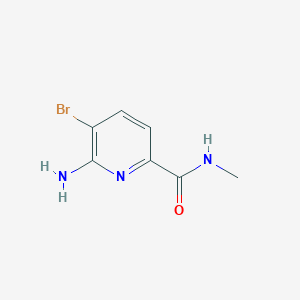
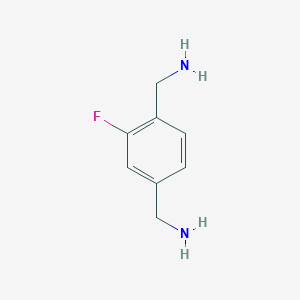
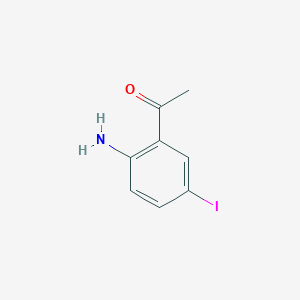
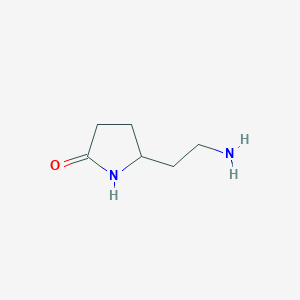
![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
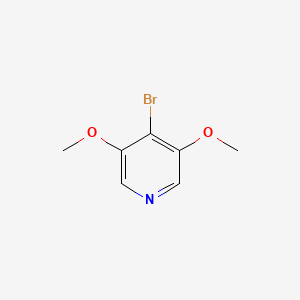
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
